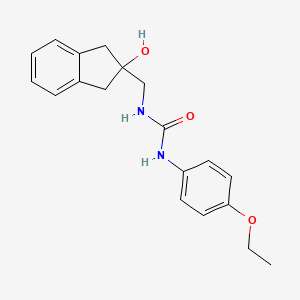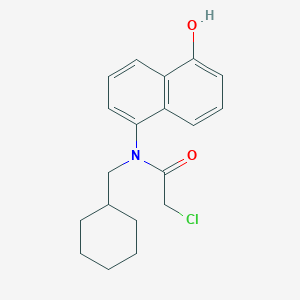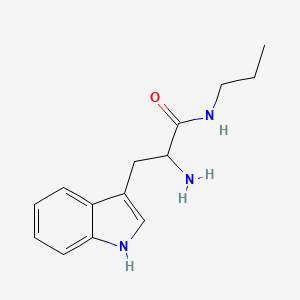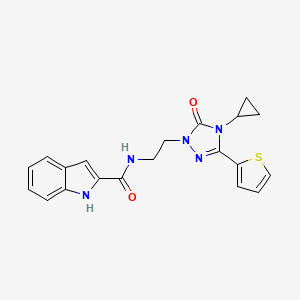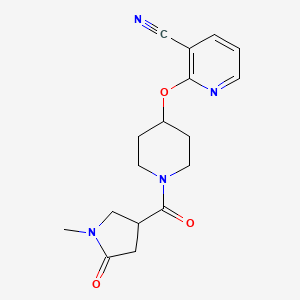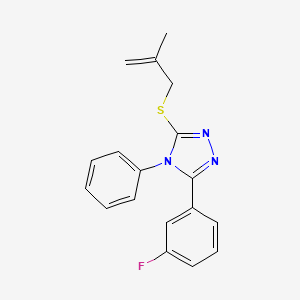
3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole is not fully understood. However, studies have suggested that it may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it may exert its antimicrobial effects by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer and antimicrobial agent. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole is its potential as a safe and effective anticancer and antimicrobial agent. Additionally, it exhibits low toxicity towards normal cells, indicating its potential for use in clinical settings. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole. One potential direction is the development of more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields, including cancer and infectious disease treatment. Finally, research on the potential use of this compound in combination with other drugs may lead to the development of more effective treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole involves a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(3-Fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(3-Fluorophenyl)-5-(thiocarbamoyl)prop-2-en-1-one. Finally, this compound is reacted with phenylhydrazine to form 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole has been studied for its potential applications in various fields. One of the major areas of research is its anticancer properties. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole has been studied for its potential use as an antimicrobial agent. It has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3S/c1-13(2)12-23-18-21-20-17(14-7-6-8-15(19)11-14)22(18)16-9-4-3-5-10-16/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWSEDKYRWNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-(2-methylprop-2-enylsulfanyl)-4-phenyl-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

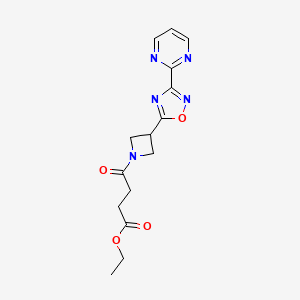
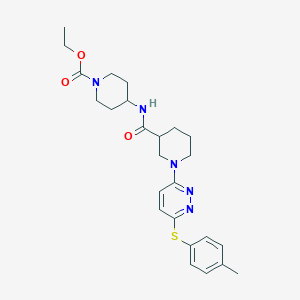
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)
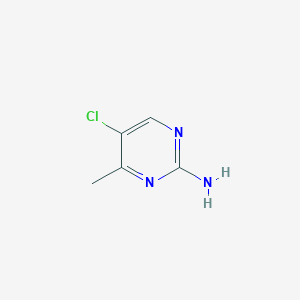
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)
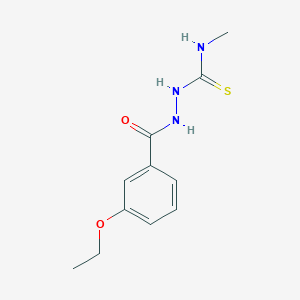
![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)
![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
